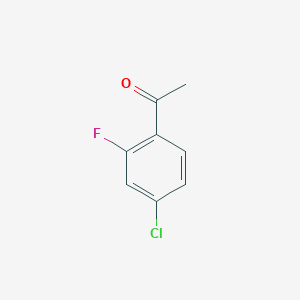

4'-氯-2'-氟乙酰苯酮

描述

Synthesis Analysis

The synthesis of 4'-chloro-2'-fluoroacetophenone-like compounds often involves the reaction of fluorinated and chlorinated aromatic compounds. For example, one study describes the synthesis of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide, highlighting the role of halogenated acetophenones in organic synthesis (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and spectroscopic methods, including FT-IR and NMR. The study by Najiya et al. detailed the crystal structure and vibrational wavenumbers calculated using HF and DFT methods, providing insights into the geometric parameters and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.

Chemical Reactions and Properties

4'-Chloro-2'-fluoroacetophenone and related compounds participate in various chemical reactions, including electrophilic and nucleophilic fluorination, which alters their physical and chemical properties. For instance, electrophilic fluorination using Selectfluor leads to high to moderate yields depending on the substituents, showcasing the compound's reactivity towards fluorination agents (Fuglseth et al., 2008).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various solvents and conditions. Studies like the one conducted by Wang et al. on the fluorination effects in 4-fluoroacetophenone provide valuable data on how fluorination impacts the compound's physical characteristics and intermolecular non-covalent interactions (Wang et al., 2023).

科学研究应用

合成与化学性质:

- 亲电和亲核氟化: 对位取代的 α-氟乙酰苯酮,包括含氯和氟的变体,已使用不同路线合成,展示了这些化合物作为化学合成中间体的多功能性 (Fuglseth 等人,2008).

杀虫剂应用:

- 杀虫活性: 由 4'-氟乙酰苯酮衍生物合成的新型肟醚类拟除虫菊酯表现出显著的杀虫活性,表明这些化合物在害虫管理中的潜力 (Liu 等人,2005).

分析和结构研究:

- 溶液状态构象: 对 2-氟、2-氯和 2-溴乙酰苯酮的溶液状态构象进行了分析,提供了对这些化合物的分子结构和行为的见解 (Mirarchi & Ritchie, 1984).

- 核磁共振研究: 已证明 19F 核磁共振在研究氟代乙酰苯酮(包括 4'-氟乙酰苯酮)的生物贝耶尔-维利格氧化中的应用 (Moonen 等人,2001).

材料科学与分子工程:

- 分子结构与分析: 研究已经检验了由 4'-氟乙酰苯酮合成的化合物的分子结构、FT-IR 和超极化率,为材料科学和分子工程做出了贡献 (Najiya 等人,2014).

药物应用:

- 碳酸酐酶抑制: 4'-氟乙酰苯酮已用于苯磺酰胺的合成,展示了作为人碳酸酐酶抑制剂的潜在药物应用 (Gul 等人,2016).

缓蚀研究:

- 三唑衍生物作为缓蚀剂: 衍生自 4'-氯乙酰苯酮和 4'-氟乙酰苯酮的化合物已被研究其在酸性介质中防止低碳钢腐蚀的有效性,表明其在工业应用中的潜力 (Guo 等人,2014).

安全和危害

未来方向

4’-Chloro-2’-fluoroacetophenone is an extremely versatile compound, with many potential applications in a wide variety of industries . It is used as a precursor in the synthesis of drugs such as antifungals, antibiotics, and anticoagulants . It can also be used as an intermediate in the production of certain analgesics and antipyretics . In the dye industry, 4’-Chloro-2’-fluoroacetophenone is used as an intermediate to produce organic dyes for use in textiles, plastics, and paper .

作用机制

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

4’-Chloro-2’-fluoroacetophenone interacts with its targets through chemical reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This reaction is a crucial step in the synthesis of certain pharmaceuticals .

Biochemical Pathways

It’s used in the synthesis of s-(phenacyl)glutathiones , which play a role in the detoxification of xenobiotics in the body. Therefore, it can be inferred that this compound may indirectly influence the glutathione-related detoxification pathways.

Result of Action

Given its use in the synthesis of pharmaceuticals , it’s likely that its effects are largely dependent on the specific drugs it’s used to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-2’-fluoroacetophenone. For instance, the compound is combustible and can react with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Therefore, it should be stored in a cool, well-ventilated place away from these substances .

属性

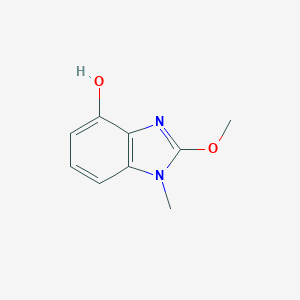

IUPAC Name |

1-(4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMDNONQJGUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567213 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2'-fluoroacetophenone | |

CAS RN |

175711-83-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

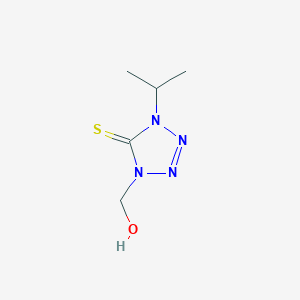

![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

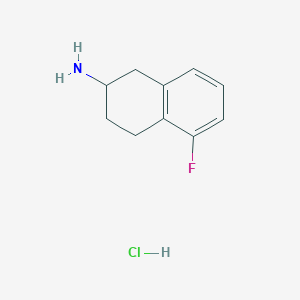

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

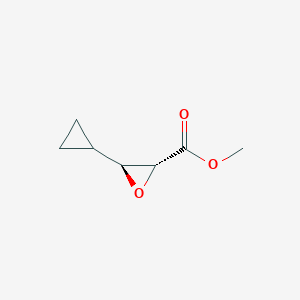

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)